molecular formula C7H9NO B094206 4,6-Dimethylpyridin-2-ol CAS No. 16115-08-5

4,6-Dimethylpyridin-2-ol

Cat. No. B094206
CAS RN: 16115-08-5
M. Wt: 123.15 g/mol
InChI Key: FSPIBFKGESGOLU-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridin-2-ol is a chemical compound that belongs to the class of pyridinols, which are known for their interesting properties, including antioxidant capabilities. The compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of methyl groups at the 4 and 6 positions of the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a subject of various studies in the field of organic chemistry.

Synthesis Analysis

The synthesis of 4,6-dimethylpyridin-2-ol derivatives has been explored in several studies. For instance, the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to 4,6-dimethylpyridin-2-ol, was achieved through a low-temperature aryl bromide-to-alcohol conversion as the final step . Another related compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, was synthesized in two stages via a pyrylium salt intermediate . These methods highlight the versatility of synthetic approaches in creating various substituted pyridinols.

Molecular Structure Analysis

The molecular structure of compounds related to 4,6-dimethylpyridin-2-ol has been determined using techniques such as X-ray diffraction. For example, the structure of a zinc(II) complex with the ligand 4,6-dimethyl-2-thiopyrimidine was elucidated, revealing an almost ideal trigonal bipyramidal geometry . Similarly, the crystal structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives was described, showing that the dimethylisothiazolopyridine exists in the amino tautomeric form in the crystalline state .

Chemical Reactions Analysis

The reactivity of pyridinol derivatives has been a subject of interest due to their potential as antioxidants. The reactivities of the pyridinols toward chain-carrying peroxyl radicals were examined, revealing that some synthesized pyridinols are highly effective phenolic chain-breaking antioxidants . Additionally, the chemical behavior of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine as a weak nucleophilic base was investigated, showing its potential to substitute nonnucleophilic bases in organic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinol derivatives are influenced by their molecular structure. The basicities of the pyridinols were found to approach physiological pH with increasing electron density in the ring . The crystal structure of 2-amino-4,6-dimethylpyridinium chloride dihydrate revealed that the pyridine N atom of the molecule is protonated, and the crystal is stabilized by various hydrogen bonds and (\pi)-(\pi) stacking interactions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

  • Supramolecular Interactions : 2-Amino-4,6-dimethylpyridinium tetrahalocuprate (II) salts exhibit significant non-classical N–H⋯X hydrogen bonding and π–π interactions, forming ladder chains in the crystal structure (Haddad, AlDamen, & Willett, 2006).

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyridine 2, 6-dicarboxylic acid from 2, 6-dimethylpyridine, offering a more efficient process compared to traditional methods (Zhang et al., 2010).

  • Ion Mobility Spectrometry : 2,4-Dimethylpyridine, a related compound, has been studied in ion mobility spectrometry, indicating its potential as a chemical standard due to its distinct ion mobility characteristics (Eiceman, Nazarov, & Stone, 2003).

  • Catalysis and Adsorption Studies : 2,6-Dimethylpyridine reacts selectively with hydroxyl groups in zeolites, making it useful for studying Bronsted and Lewis sites in catalysis (Jacobs & Heylen, 1974).

  • Biodegradation Research : Arthrobacter crystallopoietes has been used for the biodegradation of 2,6-dimethylpyridine, a process important for waste water treatment in chemical industries (Khasaeva, Parshikov, & Zaraisky, 2020).

  • Vibrational Properties : The structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a compound structurally similar to 4,6-Dimethylpyridin-2-ol, have been studied for their potential antimicrobial and anticancer properties (Márquez et al., 2015).

  • Corrosion Inhibition : 2,6-Dimethylpyridine has shown effectiveness as a corrosion inhibitor for aluminum in various solutions, providing insights into its application in materials science (Padash et al., 2020).

Safety And Hazards

The safety information for “4,6-Dimethylpyridin-2-ol” indicates that it has the following hazard statements: H302-H315-H320-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPIBFKGESGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280372
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylpyridin-2-ol

CAS RN

16115-08-5
Record name 16115-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
OА Savchenko, VV Musiyak, DS Goncharov… - Chemistry of …, 2020 - Springer
The reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with 1,3-benzothiazole-2(3H)-thione, 1,3-benzoxazole-2(3H)-thione, and 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione led to …
Number of citations: 1 link.springer.com
J Stankevičiūtė, J Vaitekūnas, V Petkevičius… - Scientific Reports, 2016 - nature.com
Pyridinols and pyridinamines are important intermediates with many applications in chemical industry. The pyridine derivatives are in great demand as synthons for pharmaceutical …
Number of citations: 21 www.nature.com
KW Kuntz, JE Campbell, H Keilhack… - Journal of medicinal …, 2016 - ACS Publications
Posttranslational methylation of histones plays a critical role in gene regulation. Misregulation of histone methylation can lead to oncogenic transformation. Enhancer of Zeste …
Number of citations: 131 pubs.acs.org
B Zhou, B Wang, F Zou, H Mei, Q Liu, S Qi… - European Journal of …, 2023 - Elsevier
EZH2 is overexpressed in multiple types of cancer and high expression level of EZH2 correlates with poor prognosis. Besides the regulation of H3K27 trimethylation, EZH2 itself …
Number of citations: 3 www.sciencedirect.com
M Hajibabaei, F Shafiei… - Journal of the Chinese …, 2020 - Wiley Online Library
Pyridines are compounds with a wide range of biological activities and they are the basis of several groups of drugs. In this study, the relationship between molecular descriptors and …
Number of citations: 2 onlinelibrary.wiley.com
B Zhou, X Liang, H Mei, S Qi, Z Jiang… - Journal of Medicinal …, 2021 - ACS Publications
The enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of polycomb repressive complex 2 that catalyzes methylation of histone H3 lysine 27 (H3K27). Overexpression or …
Number of citations: 10 pubs.acs.org
Y Zhou, B Li, L Wang - Journal of Food Processing and …, 2022 - Wiley Online Library
The effects of different plant extracts (lotus leaf, chrysanthemum, and lemon) on the quality, lipid oxidation, fatty acid composition, and volatile compounds in the fat layer of spiced pork …
Number of citations: 3 ifst.onlinelibrary.wiley.com
PB Thorat, SV Goswami, PS Nilwarn, SR Bhusare - Der Pharma Chemica, 2011
Number of citations: 2

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